4-Methyl-3-(trifluoromethyl)benzylamine
Description
Significance of Trifluoromethylated Benzylamines in Contemporary Chemical Research
Trifluoromethylated benzylamines represent a critical class of compounds in modern chemical research, largely due to the profound influence of the trifluoromethyl (-CF3) group on molecular properties. mdpi.comnih.gov The introduction of a -CF3 group into a benzylamine (B48309) structure can dramatically alter its physicochemical characteristics, making it a valuable strategy in drug discovery and materials science. mdpi.comwikipedia.org
One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body. mdpi.com This increased stability can lead to a longer biological half-life for drug candidates, a desirable pharmacokinetic property. mdpi.com
Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross biological membranes. mdpi.combeilstein-journals.org This property is crucial for the bioavailability of many pharmaceuticals. The unique combination of high electronegativity, a strong electron-withdrawing effect, and lipophilicity makes the -CF3 group a powerful tool for medicinal chemists. mdpi.com It is often used as a bioisostere for chlorine or methyl groups to fine-tune the steric and electronic profile of a lead compound, potentially improving its binding affinity and selectivity for a biological target. wikipedia.org Several well-known drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, feature a trifluoromethyl group, underscoring its importance in pharmaceutical development. wikipedia.orgwikipedia.org
The electron-withdrawing nature of the -CF3 group also significantly impacts the electronic properties of the aromatic ring, which is a key factor in the development of advanced organic materials and organocatalysts. tcichemicals.com
Contextualizing 4-Methyl-3-(trifluoromethyl)benzylamine within Aromatic Amine Chemistry
Aromatic amines are fundamental building blocks in organic synthesis, widely used in the preparation of pharmaceuticals, agrochemicals, and polymers. The reactivity and properties of an aromatic amine are heavily influenced by the substituents on the aromatic ring. In the case of this compound, the benzene (B151609) ring is functionalized with three key groups: an aminomethyl group (-CH2NH2), a methyl group (-CH3), and a trifluoromethyl group (-CF3).
The trifluoromethyl group, being strongly electron-withdrawing, decreases the electron density of the aromatic ring. tcichemicals.com Conversely, the methyl group is electron-donating. The placement of these groups relative to each other and to the aminomethyl group creates a unique electronic environment. This particular substitution pattern can influence the basicity of the amine and the reactivity of the aromatic ring in further chemical transformations, such as electrophilic aromatic substitution.
The presence of both a lipophilic -CF3 group and a smaller methyl group provides a distinct steric and electronic profile that can be exploited in molecular design. This specific arrangement of substituents makes this compound a versatile intermediate for creating more complex molecules with tailored properties.
Below is a table detailing some of the physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| Form | Solid |
| InChI Key | QPMGRSWJTRAJIK-UHFFFAOYSA-N |
| SMILES String | Cc1ccc(CN)cc1C(F)(F)F |
| Data sourced from available chemical supplier information. sigmaaldrich.com |
Overview of Research Directions and Translational Potential for this compound
While specific published research focusing exclusively on this compound is not abundant, its structure points towards significant potential as a building block in several areas of chemical science. Its value lies in its utility as an intermediate in the synthesis of more complex, high-value molecules.
In pharmaceutical development, this compound could serve as a key fragment for the synthesis of novel therapeutic agents. The trifluoromethylphenyl motif is present in numerous biologically active molecules. For instance, derivatives of 3-(trifluoromethyl)phenyl have been investigated as potential PET radioligands for imaging NMDA receptors in the brain, which are implicated in various neuropsychiatric disorders. nih.gov The specific substitution pattern of this compound could be used to explore structure-activity relationships in similar neurological targets or in other therapeutic areas such as oncology and inflammatory diseases. The amine handle allows for a wide range of chemical modifications, enabling the construction of diverse libraries of compounds for biological screening.
In the realm of materials science, aromatic amines are precursors to various polymers and functional materials. The incorporation of the trifluoromethyl group can enhance thermal stability and chemical resistance. chemimpex.com Therefore, this compound could be explored as a monomer or modifying agent in the development of advanced polymers with desirable properties for specialized applications.
The translational potential of this compound is intrinsically linked to its role as a versatile chemical intermediate. Future research directions will likely involve its incorporation into synthetic pathways aimed at producing novel compounds with enhanced biological activity or material properties. Its unique combination of functional groups makes it a valuable tool for chemists seeking to precisely modulate the characteristics of new molecular entities.
Structure
3D Structure
Properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMGRSWJTRAJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590707 | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-64-7 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Benzylamine and Its Structural Analogs
Established Routes to 4-Methyl-3-(trifluoromethyl)benzylamine
Traditional synthetic pathways to this compound often rely on robust and well-documented chemical transformations, primarily involving the reduction of nitrile precursors and substitutions on halogenated intermediates.
A primary and direct method for synthesizing this compound involves the reduction of its corresponding nitrile precursor, 4-Methyl-3-(trifluoromethyl)benzonitrile nih.gov. The nitrile group (-CN) is a versatile functional group that can be chemically reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental reaction in organic synthesis for producing benzylic amines nbinno.com.
The reduction can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over metal catalysts like palladium, platinum, or nickel, or chemical reduction using metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a catalyst. For instance, the reduction of the nitrile group on a similar compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, yields the corresponding benzylamine (B48309), highlighting the effectiveness of this synthetic strategy nbinno.com.
Another established route involves the use of halogenated aromatic compounds as starting materials. These methods leverage the reactivity of aryl halides in substitution or multi-step reactions. For example, a synthesis for the structural analog 3-(trifluoromethyl)benzylamine starts from 3-(trifluoromethyl)benzyl bromide, a halogenated intermediate, which can undergo nucleophilic substitution with an amine source chemicalbook.com.
A multi-step synthesis can also be employed, starting from a halogenated benzene (B151609) derivative like m-trifluoromethyl fluorobenzene. This process can involve steps such as bromination, followed by cyanation (substituting the bromine with a cyano group), and finally reduction of the nitrile to the desired benzylamine google.com. This pathway demonstrates how halogenated intermediates are pivotal in constructing the required carbon skeleton and introducing the amine functionality.
Advanced and Green Chemistry Approaches in this compound Synthesis
Reflecting the growing emphasis on sustainable chemistry, advanced synthetic methods focus on improving efficiency, reducing waste, and utilizing environmentally benign reagents and catalysts.
Catalytic hydrogenation is a cornerstone of modern amination techniques, particularly through reductive amination. This process typically involves reacting a carbonyl compound—in this case, 4-methyl-3-(trifluoromethyl)benzaldehyde—with an amine source like ammonia (B1221849) to form an imine intermediate. This intermediate is then hydrogenated in the presence of a catalyst to yield the final primary amine google.comresearchgate.net.
Catalysts for this process often contain metals from groups 8 to 10 of the periodic table, such as palladium on activated carbon (Pd/C) or platinum google.commdpi.com. The reaction can be performed as a two-step or a one-pot process where the imine formation and subsequent hydrogenation occur in the same reaction vessel, offering high atom economy and efficiency google.com. This "hydrogen borrowing" amination of alcohols is another related green technique where an alcohol is first dehydrogenated to a carbonyl intermediate, which then undergoes reductive amination researchgate.net.
Significant progress has been made in developing environmentally friendly methods using heterogeneous catalysts, which can be easily recovered and reused. One such method describes the synthesis of chiral α,α,α-trifluoromethylbenzylamines using an exclusively heterogeneous catalytic system researchgate.net. The process begins with the synthesis of imines from α,α,α-trifluoromethyl ketones and chiral α-methylbenzylamines, using K-10 montmorillonite, an inexpensive and reusable clay catalyst researchgate.net.
The subsequent diastereoselective hydrogenation of the imines is carried out with a 5% Palladium on Barium Carbonate (Pd/BaCO₃) catalyst. The final step involves the hydrogenolysis of the chiral auxiliary group to yield the desired chiral amines with good to excellent enantioselectivity researchgate.net. This approach avoids the use of hazardous reagents and simplifies product purification, aligning with the principles of green chemistry researchgate.net.
Table 1: Heterogeneous Catalysts in Chiral Trifluoromethyl Benzylamine Synthesis
| Step | Catalyst | Starting Materials | Product | Key Feature |
|---|---|---|---|---|
| Imine Synthesis | K-10 Montmorillonite | Trifluoromethyl acetophenones, Chiral α-methylbenzylamines | Chiral Imines | Reusable, inexpensive clay catalyst researchgate.net. |
| Diastereoselective Hydrogenation | 5% Pd/BaCO₃ | Chiral Imines | Chiral Secondary Amines | Achieves high diastereomeric excess researchgate.net. |
| Hydrogenolysis | 5% Pd/BaCO₃ | Chiral Secondary Amines | Chiral Primary Trifluoromethyl Benzylamines | Removal of chiral auxiliary researchgate.net. |
While not a method for synthesizing benzylamines, direct amidation is a critical reaction involving benzylamine derivatives to produce amides, which are prevalent in pharmaceuticals and materials. Green approaches to this transformation are of high interest. Recent research has demonstrated a simple and efficient method for the direct amidation of esters with amines using only water as a green solvent, completely avoiding the need for catalysts or additives rsc.orgrsc.org.
In this method, a benzylamine derivative reacts with an ester at an elevated temperature in water to produce the corresponding amide in high yield rsc.orgrsc.org. For example, the reaction of phenyl benzoate with 4-methyl benzylamine in water yields the corresponding N-(4-methylbenzyl)benzamide rsc.org. Other studies have explored heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) for direct amidation under solvent-free conditions, offering high yields and catalyst reusability researchgate.net. Nickel(II) chloride (NiCl₂) has also been used as a recyclable catalyst for the direct amidation between phenylacetic acid and benzylamine derivatives in toluene nih.govfigshare.com.
Table 2: Examples of Direct Amidation Reactions Involving Benzylamine Derivatives
| Amine | Acid/Ester | Catalyst/Solvent | Product Yield | Reference |
|---|---|---|---|---|
| Benzylamine | Phenyl Benzoate | None / Water | 95% | rsc.org |
| 4-Methyl Benzylamine | Phenyl Ester | None / Water | 76% | rsc.org |
| 4-Methoxy Benzylamine | Phenyl Ester | None / Water | 89% | rsc.org |
| 4-Chloro Benzylamine | Phenyl Ester | None / Water | 84% | rsc.org |
| Benzylamine | Phenylacetic Acid | NiCl₂ / Toluene | 99.2% | nih.gov |
| Various Amines | Various Esters | Nb₂O₅ / Solvent-free | High Yields | researchgate.net |
Synthesis of Positionally Isomeric and Closely Related Trifluoromethylated Benzylamines
The synthesis of specific isomers of trifluoromethylated benzylamines hinges on the ability to control the position of functional groups on the benzene ring. The inherent electronic properties of the trifluoromethyl group, a strong electron-withdrawing group, and other substituents dictate the regiochemical outcome of electrophilic and nucleophilic substitution reactions.
Regioselective Functionalization of Trifluoromethyl-Substituted Benzenes
The creation of specifically substituted trifluoromethylarenes is a significant challenge in synthetic organic chemistry. rsc.org A key strategy involves the late-stage introduction of a trifluoromethyl group onto an already functionalized aryl ring. researchgate.net However, methods based on the pre-introduction of the trifluoromethyl group are also utilized. researchgate.net The directing effects of the trifluoromethyl group and other substituents on the benzene ring are crucial for achieving regioselectivity.
For instance, in electrophilic aromatic substitution, the trifluoromethyl group is a meta-director, while a methyl group is an ortho-, para-director. When both are present on a benzene ring, their combined influence determines the position of any new substituent. This interplay is fundamental to the synthesis of specific isomers. Another advanced approach involves the selective activation and functionalization of a single C-F bond within the trifluoromethyl group, which can lead to the formation of difluoroalkylaromatics. nih.gov This "molecular editing" allows for the transformation of readily available trifluoromethylarenes into other valuable fluorinated compounds. nih.govresearchgate.net
Below is a table illustrating the directing effects of common functional groups, which are critical for planning the regioselective synthesis of substituted benzenes.
| Functional Group | Type | Directing Effect |
| -CF₃ | Deactivating | Meta |
| -CH₃ | Activating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -NH₂ | Activating | Ortho, Para |
| -OH | Activating | Ortho, Para |
Multi-Component Reaction Strategies for Related Fluorinated Heterocycles
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer an efficient pathway to complex molecules. beilstein-journals.org These reactions are valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. beilstein-journals.org
One notable example is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile to produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This method demonstrates high regioselectivity and tolerates a variety of functional groups. mdpi.comresearchgate.net The Ugi and Asinger reactions are other powerful MCRs used to synthesize complex heterocyclic structures, including those that could be related to fluorinated benzylamines. beilstein-journals.org These strategies are particularly advantageous for creating fused and unfused heterocyclic systems with multiple points of diversity. beilstein-journals.org
The following table summarizes key features of prominent multi-component reactions used in the synthesis of complex organic molecules.
| Reaction Name | Number of Components | Key Functional Groups Involved | Typical Heterocyclic Products |
| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides, Heterocycles |
| Asinger Reaction | Four | Ketone, α-Chloroaldehyde, Ammonia, Sulfur source | Thiazolines |
| [3+2] Cycloaddition | Two (for the cycloaddition step) | Nitrile Imine, Alkene/Alkyne | Triazoles, Pyrazoles |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficient synthesis of this compound requires careful optimization of reaction parameters to maximize yield and purity. A common synthetic route to benzylamines involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde. The optimization process for such a synthesis would typically involve a systematic variation of catalysts, solvents, temperature, and pressure.
For the reduction of a hypothetical precursor like 4-methyl-3-(trifluoromethyl)benzonitrile, various reducing agents and catalytic systems could be employed. Catalytic hydrogenation is a common and effective method. The choice of catalyst (e.g., Palladium on carbon, Raney Nickel), solvent, hydrogen pressure, and temperature can significantly impact the reaction's efficiency and selectivity.
For example, the synthesis of the isomeric 4-(trifluoromethyl)benzylamine (B1329585) from 4-trifluoromethylbenzaldehyde oxime was achieved in high yield (93.6%) using a specific catalyst under 10 atm of hydrogen pressure in methanol (B129727). chemicalbook.com A similar systematic approach would be necessary for the target compound.
The table below presents a hypothetical optimization study for the synthesis of this compound via catalytic hydrogenation of a nitrile precursor. The data is illustrative of a typical optimization process.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) |
| 1 | 5% Pd/C (2) | Methanol | 25 | 1 | 65 |
| 2 | 5% Pd/C (2) | Ethanol | 25 | 1 | 72 |
| 3 | 5% Pd/C (2) | Ethanol | 50 | 1 | 78 |
| 4 | 5% Pd/C (2) | Ethanol | 50 | 10 | 91 |
| 5 | Raney Ni (5) | Ethanol | 50 | 10 | 85 |
| 6 | 10% Pd/C (2) | Ethanol | 50 | 10 | 94 |
| 7 | 5% Pd/BaCO₃ (2) | Ethanol | 50 | 10 | 88 |
This systematic optimization allows for the identification of conditions that provide the highest yield and purity of the final product. researchgate.net Factors such as the choice of solvent can influence catalyst activity and substrate solubility, while temperature and pressure can affect reaction rates and selectivity. researchgate.netresearchgate.net
Reaction Chemistry and Derivatization of 4 Methyl 3 Trifluoromethyl Benzylamine
Reactivity Profile of the Amine Functionality
The primary amine group is the principal site for many chemical transformations, allowing for the synthesis of a wide array of derivatives.
As a primary amine, 4-Methyl-3-(trifluoromethyl)benzylamine readily undergoes N-alkylation to form secondary and tertiary amines. This reaction typically involves treatment with alkyl halides or the reductive amination of carbonyl compounds. Another common method is the direct N-methylation using methanol (B129727) in the presence of a suitable catalyst. nih.gov The introduction of alkyl groups onto the nitrogen atom can significantly alter the steric and electronic properties of the molecule, providing a pathway to diverse chemical structures. For instance, N-alkylation with different alcohols can be achieved, yielding a variety of substituted amines. nih.gov
Table 1: Examples of N-Alkylation Derivative Formation
| Alkylating Agent | Product Name |
|---|---|
| Methyl Iodide | N-Methyl-4-methyl-3-(trifluoromethyl)benzylamine |
| Ethyl Bromide | N-Ethyl-4-methyl-3-(trifluoromethyl)benzylamine |
| Benzyl (B1604629) Chloride | N-Benzyl-4-methyl-3-(trifluoromethyl)benzylamine |
The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and may require the removal of water to drive the reaction to completion. The synthesis of imines from benzylamines can be achieved through various methods, including mechanochemical processes that offer high yields in short reaction times. nih.govrsc.org
Furthermore, the amine functionality reacts with carboxylic acids and their derivatives (such as acyl chlorides or esters) to produce amides. Amide synthesis is a fundamental transformation in organic chemistry. escholarship.orgnih.gov General methods for amide synthesis often involve activating the carboxylic acid, followed by reaction with the amine. nih.gov For example, 4-(Trifluoromethyl)benzylamine (B1329585) has been utilized in the synthesis of various benzamide derivatives, highlighting a key reactive pathway for this class of compounds. sigmaaldrich.comsigmaaldrich.com
Table 2: Imine and Amide Synthesis from this compound
| Carbonyl Reactant | Product Type | Product Name |
|---|---|---|
| Benzaldehyde | Imine | N-(4-Methyl-3-(trifluoromethyl)benzylidene)aniline |
| Acetone | Imine | N-(Propan-2-ylidene)-1-(4-methyl-3-(trifluoromethyl)phenyl)methanamine |
| Acetic Anhydride | Amide | N-(4-Methyl-3-(trifluoromethyl)benzyl)acetamide |
| Benzoyl Chloride | Amide | N-(4-Methyl-3-(trifluoromethyl)benzyl)benzamide |
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. It can attack electron-deficient centers, displacing a leaving group to form a new carbon-nitrogen bond. The benzylamine (B48309) moiety can participate in nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient aromatic rings, displacing activated leaving groups like halogens. nih.gov The efficiency of the benzylamine as a nucleophile is, however, modulated by the electronic effects of the substituents on its own aromatic ring.
Influence of Trifluoromethyl and Methyl Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring is heavily influenced by the opposing electronic effects of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile.
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing and deactivating group. study.comyoutube.comnih.gov It strongly deactivates the ring towards electrophilic attack and is a meta-director. study.comyoutube.com
Methyl Group (-CH₃): This is an electron-donating and activating group. It directs incoming electrophiles to the ortho and para positions. youtube.com
In this compound, the substituents are adjacent. The positions available for substitution are C2, C5, and C6.
Attack at C2: This position is ortho to the deactivating -CF₃ group and ortho to the activating -CH₃ group.
Attack at C5: This position is meta to the deactivating -CF₃ group and para to the activating -CH₃ group.
Attack at C6: This position is para to the deactivating -CF₃ group and meta to the activating -CH₃ group.
The directing effects of the two groups are in conflict. However, activating groups generally have a stronger directing influence than deactivating groups. The methyl group strongly favors substitution at its ortho (C5, since C3 is blocked) and para (C1, blocked) positions. The trifluoromethyl group directs to its meta positions (C1 and C5). Both groups either disfavor or weakly direct to other positions. Therefore, substitution is most likely to occur at the C5 position , which is favored by both the activating methyl group (ortho) and the deactivating trifluoromethyl group (meta).
Conversely, the methyl group is electron-donating via hyperconjugation and a weak inductive effect. youtube.com It pushes electron density into the aromatic ring, partially counteracting the powerful deactivating effect of the trifluoromethyl group. This push-pull electronic arrangement results in a complex electron density map, significantly influencing the molecule's reactivity in both amine-centered and ring-centered reactions.
Functionalization Strategies for Novel this compound Derivatives
The primary amine of this compound readily undergoes acylation reactions with benzoyl chlorides or other activated carboxylic acid derivatives to form stable benzamide linkages. This reaction is a cornerstone for creating libraries of compounds for therapeutic screening, as the benzamide scaffold is a well-established pharmacophore.
Research into new antidiabetic agents has utilized a related compound, 4-(trifluoromethyl)benzylamine, in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. sigmaaldrich.com A structure-activity relationship study of these compounds led to the development of 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide, known as KRP-297, which was identified as a promising drug candidate for treating diabetes mellitus. sigmaaldrich.com The synthesis involves the coupling of the benzylamine with a substituted benzoic acid, highlighting the utility of this reaction in drug discovery.
Furthermore, the synthesis of N-substituted benzamide derivatives is a key strategy in the development of histone deacetylase inhibitors (HDACIs) for cancer therapy. nih.gov Studies on compounds structurally related to Entinostat (MS-275) have shown that modifications to the benzamide portion of the molecule can significantly impact anti-proliferative activity against various cancer cell lines. nih.gov This suggests that benzamide derivatives of this compound could be synthesized and evaluated for potential anticancer properties. The general synthetic approach involves reacting the amine with a suitable benzoyl chloride in a solvent like 1,4-dioxan. cyberleninka.ru
Table 1: Representative Synthesis of a Benzamide Derivative This table is based on general acylation principles for benzylamines.
| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Product |
| This compound | Substituted Benzoyl Chloride | 1,4-Dioxan or Dichloromethane | Pyridine or Triethylamine | N-[4-Methyl-3-(trifluoromethyl)benzyl]benzamide derivative |
This compound can be employed as a key building block in the synthesis of complex heterocyclic structures such as halogenated benzothiadiazine derivatives. These scaffolds are of significant interest due to their potential as anticancer agents. nih.govnih.gov
A multi-step synthesis has been developed to produce a library of derivatives based on the diazoxide (DZX) structure. nih.gov The general process begins with a halogen-substituted aniline, which undergoes electrophilic substitution and ring closure to form a 6- or 7-halo-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide core. This intermediate is then converted to a 3-thioxo derivative using phosphorus pentasulfide, followed by methylation with methyl iodide to yield a 3-methylsulfide intermediate. The final step involves the nucleophilic substitution of the 3-methylsulfide group with a primary amine, such as 4-(trifluoromethyl)benzylamine, via heating in a sealed vessel. nih.gov
In a study exploring the structure-activity relationship of these compounds for mitochondrial respiratory complex II (CII) inhibition and anticancer effects, a derivative was synthesized using 4-(trifluoromethyl)benzylamine (designated compound 25c). nih.gov This particular derivative showed no CII inhibition but did result in a 34% reduction in cell viability in 22Rv1 prostate cancer cells. nih.gov This highlights how incorporating the 4-(trifluoromethyl)benzyl moiety can modulate the biological activity of the final compound.
Table 2: Biological Activity of a Benzothiadiazine Derivative Data extracted from research on halogenated benzothiadiazine derivatives. nih.gov
| Amine Used for Substitution | Resulting Derivative | Complex II Inhibition | Reduction in 22Rv1 Cell Viability |
| 4-(trifluoromethyl)benzylamine | Compound 25c | 0% | 34% |
| 4-methoxybenzylamine | Compound 20c | 64% | 41% |
The primary amine of this compound can be converted into carbamic acid derivatives, or carbamates, which are functional groups of interest in medicinal chemistry and materials. The most common method for this transformation is the reaction of the amine with a chloroformate ester, such as phenyl chloroformate or ethyl chloroformate, in the presence of a non-nucleophilic base like triethylamine.
A high-yield synthesis has been demonstrated for a structurally similar compound, 4-chloro-3-(trifluoromethyl)aniline, which was reacted with phenyl chloroformate in dichloromethane with triethylamine as a base. chemicalbook.com The reaction proceeds by nucleophilic attack of the amine onto the carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction. This straightforward and efficient method is directly applicable to the preparation of carbamic acid derivatives from this compound. chemicalbook.com An alternative, though less common, approach involves the palladium-catalyzed reaction of carbamic ester compounds with carbon monoxide and water. google.com
Table 3: General Reaction for Carbamate Synthesis
| Amine | Acylating Agent | Base | Solvent | Product Type |
| This compound | Phenyl Chloroformate | Triethylamine | Dichloromethane | Phenyl Carbamate |
| This compound | Ethyl Chloroformate | Triethylamine | Dichloromethane | Ethyl Carbamate |
Hydrogenolysis is a chemical reaction that involves the cleavage of a bond by reaction with hydrogen. For benzylamine derivatives, this typically refers to the catalytic hydrogenolysis of the benzylic carbon-nitrogen (C-N) bond. This reaction is a powerful tool for debenzylation, a common deprotection strategy in organic synthesis.
In the context of this compound, regioselective hydrogenolysis would involve the specific cleavage of the C-N bond to yield 4-methyl-1-(trifluoromethyl)benzene and ammonia (B1221849). This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction is generally highly regioselective for the benzylic C-N bond. Other functional groups on the molecule, such as the aromatic ring and the highly stable trifluoromethyl group, are typically inert under these standard hydrogenolysis conditions. The selectivity arises from the facile activation of the benzylic C-N bond on the surface of the palladium catalyst. While specific studies on the regioselective hydrogenolysis of this compound are not detailed in the literature, the principles of benzylamine hydrogenolysis are well-established and would be expected to apply to this substrate.
In-situ Generation and Reactions of p-(trifluoromethyl)benzyl Electrophiles
Recent advancements in synthetic methodology have provided novel ways to generate and utilize reactive intermediates derived from trifluoromethyl-substituted benzyl systems. One such development is a three-component reaction that allows for the in situ generation of electrophilic p-(trifluoromethyl)benzyl species under exceptionally mild conditions. rsc.orgnih.gov
This strategy involves a condensation–anti-Michael addition–aromatization sequence that enables the construction of various benzylic compounds. nih.gov This method serves as a practical and step-economic alternative for creating molecules containing the (trifluoromethyl)benzyl moiety. rsc.org The ability to generate the reactive electrophilic species in situ avoids the need to synthesize and handle potentially unstable precursor compounds. The methodology is noted for its operational simplicity, high regioselectivity, and use of readily available substrates. nih.gov This approach expands the synthetic utility of trifluoromethyl-substituted benzyl compounds by providing a new pathway for forming C-C and C-N bonds at the benzylic position.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Trifluoromethyl Benzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the unambiguous assignment of a compound's structure.
Proton (¹H) NMR Analyses
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 4-Methyl-3-(trifluoromethyl)benzylamine, the ¹H NMR spectrum exhibits several characteristic signals that confirm its structure.
Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The substitution pattern on the ring—a methyl group, a trifluoromethyl group, and a benzylamine (B48309) moiety—influences the precise chemical shifts and splitting patterns of these protons. The electron-withdrawing trifluoromethyl group tends to shift adjacent protons downfield.
Benzylic Protons (-CH₂NH₂): The two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring and the amine group typically resonate as a singlet around 3.8 to 4.6 ppm. mdpi.com
Amine Protons (-NH₂): The two protons of the primary amine group usually appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found between 1.5 and 3.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring give rise to a sharp singlet in the upfield region, typically around 2.4 to 2.6 ppm.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.3 - 7.6 | Multiplet | Three distinct signals for the three aromatic protons. |
| Benzylic (-CH₂NH₂) | ~3.9 | Singlet | Protons on the carbon adjacent to the amine and aromatic ring. |
| Methyl (-CH₃) | ~2.5 | Singlet | Protons of the methyl group on the aromatic ring. |
| Amine (-NH₂) | ~1.6 | Broad Singlet | Chemical shift is variable and depends on experimental conditions. |
Carbon (¹³C) NMR Analyses
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Aromatic Carbons: The six carbons of the benzene ring typically resonate in the 120-145 ppm range. The carbon atom attached to the trifluoromethyl group (C-CF₃) is significantly affected by the fluorine atoms, often appearing as a quartet due to one-bond carbon-fluorine coupling (¹JC-F). rsc.org The other substituted carbons (C-CH₃ and C-CH₂NH₂) and the unsubstituted carbons can be assigned based on their chemical shifts and coupling patterns.
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself appears as a distinct quartet with a large coupling constant (¹JC-F typically around 270-275 Hz) in the approximate range of 123-126 ppm. rsc.org
Benzylic Carbon (-CH₂NH₂): The methylene carbon signal is found further upfield, typically in the range of 45-50 ppm.
Methyl Carbon (-CH₃): The methyl carbon gives a signal in the upfield region of the spectrum, generally around 20-22 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic (Ar-C) | 125 - 142 | Singlets and Quartets |
| Trifluoromethyl (-CF₃) | ~124 | Quartet (¹JC-F ≈ 272 Hz) |
| Benzylic (-CH₂NH₂) | ~46 | Singlet |
| Methyl (-CH₃) | ~21 | Singlet |
Fluorine (¹⁹F) NMR Applications in Fluorinated Compounds
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this method is particularly effective for identifying and quantifying fluorinated species. For compounds containing a trifluoromethyl group on an aromatic ring, such as this compound, the ¹⁹F NMR spectrum provides a clear and unambiguous signal. This signal typically appears as a sharp singlet in a characteristic region, approximately -62 to -64 ppm relative to the standard CFCl₃. rsc.orgbeilstein-journals.org This distinct chemical shift is a powerful diagnostic tool for confirming the presence of the -CF₃ group and for assessing the purity of the sample.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, measure the vibrational modes of molecules. The resulting spectra provide a unique "molecular fingerprint" that is characteristic of the compound's structure and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would display several key absorption bands corresponding to its functional groups.
N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Aromatic Stretching: Vibrations of the carbon-carbon double bonds in the benzene ring result in several sharp absorptions in the 1450-1600 cm⁻¹ region.
C-F Stretching: The most intense bands in the spectrum are often due to the C-F stretching vibrations of the trifluoromethyl group. These strong absorptions are typically found in the 1000-1350 cm⁻¹ range and are highly characteristic. nist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1000 - 1350 | Very Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FT-IR. While polar functional groups like C-F tend to be strong in IR, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing mode, are often more intense in Raman spectra.
Key expected signals in the Raman spectrum of this compound would include:
Aromatic Ring Vibrations: A strong band corresponding to the symmetric "ring breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹.
C-H Stretching: Both aromatic and aliphatic C-H stretching modes are visible, similar to their IR counterparts.
Symmetric C-F Stretching: The symmetric stretching of the C-F bonds in the trifluoromethyl group would also produce a characteristic Raman signal.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, which has a molecular formula of C₉H₁₀F₃N, the calculated molecular weight is 189.18 g/mol sigmaaldrich.com. Mass spectrometry confirms this molecular mass and provides insight into the molecule's stability and the arrangement of its atoms.
Under electron ionization (EI), the molecule undergoes fragmentation in predictable ways. The fragmentation of benzylamines is well-documented and typically involves specific bond cleavages. nih.govresearchgate.net A primary and dominant fragmentation pathway for benzylamines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable benzylic cation.
In the case of this compound, the major fragmentation events observed in its mass spectrum would be expected to include:
Formation of the Molecular Ion ([M]⁺): The initial ionization of the molecule results in a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
Benzylic Cleavage: The most probable fragmentation is the loss of the aminomethyl radical (•CH₂NH₂) or, more commonly, the cleavage of the C-C bond between the benzyl (B1604629) group and the aminomethyl group. This would lead to the formation of the 4-methyl-3-(trifluoromethyl)benzyl cation.
Loss of Ammonia (B1221849): Under certain conditions, such as electrospray ionization (ESI), protonated benzylamines readily eliminate ammonia (NH₃) at low collision energies. nih.gov
While a publicly available, detailed mass spectrum for this compound is not widely reported, the expected fragmentation pattern can be inferred from the known behavior of similar structures. The analysis of related compounds, such as other trifluoromethyl-substituted benzylamines, supports these predicted pathways. nist.govrsc.org
| m/z Value (Predicted) | Fragment Identity | Description of Loss |
|---|---|---|
| 189 | [C₉H₁₀F₃N]⁺ | Molecular Ion Peak |
| 172 | [C₉H₇F₃]⁺ | Loss of NH₃ (Ammonia) |
| 174 | [C₈H₅F₃]⁺ | Loss of a methyl radical (•CH₃) and NH₂ |
X-ray Diffraction Studies for Solid-State Structure Determination
As of this writing, a specific, publicly accessible crystal structure determination for this compound via X-ray diffraction has not been widely published in scientific literature. However, crystallographic data from derivatives and analogous structures provide valuable insights into what could be expected from such an analysis.
For instance, studies on various benzylamine derivatives show that they crystallize in common space groups, with the crystal packing often dictated by hydrogen bonds formed by the amine group. preprints.org In a hypothetical crystal structure of this compound, one would anticipate:
Hydrogen Bonding: The primary amine (-NH₂) group would act as a hydrogen bond donor, likely forming intermolecular N-H···N bonds with neighboring molecules.
Molecular Conformation: The analysis would reveal the rotational angle of the aminomethyl group relative to the phenyl ring and the orientation of the trifluoromethyl and methyl groups.
Intermolecular Stacking: The aromatic rings would likely engage in π-π stacking interactions, further stabilizing the crystal lattice.
Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield precise crystallographic parameters, as shown in the hypothetical data table below. This data would provide an unambiguous structural proof and a basis for computational modeling and understanding its solid-state properties.
| Crystallographic Parameter | Hypothetical Value | Information Provided |
|---|---|---|
| Crystal System | e.g., Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | e.g., P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c) | e.g., a = 8.7 Å, b = 11.1 Å, c = 12.3 Å | The lengths of the unit cell edges. |
| Unit Cell Angles (α, β, γ) | e.g., α = 90°, β = 95°, γ = 90° | The angles between the unit cell edges. |
| Volume (V) | Calculated from cell dimensions | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | e.g., 4 | The number of molecules contained within one unit cell. |
While experimental data for the title compound is limited in the public domain, the principles of these analytical techniques and data from related compounds allow for a robust understanding of its likely structural and spectroscopic characteristics.
Computational and Theoretical Investigations of 4 Methyl 3 Trifluoromethyl Benzylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties, including geometry, reactivity, and spectroscopic signatures. biointerfaceresearch.com For a molecule like 4-methyl-3-(trifluoromethyl)benzylamine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide significant insights into its fundamental chemical nature. biointerfaceresearch.commdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found. irjweb.com
Conformational analysis, often performed through techniques like potential energy surface (PES) scans, would explore the rotation around single bonds (e.g., the C-C bond between the benzyl (B1604629) group and the aminomethyl group) to identify different stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different spatial arrangements at room temperature.
Illustrative Data: Optimized Geometrical Parameters
The following table presents plausible, representative bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-CF3 | 1.52 Å |
| C-CH3 | 1.51 Å | |
| C-CH2NH2 | 1.51 Å | |
| C-N | 1.47 Å | |
| Aromatic C-C | 1.39 - 1.41 Å | |
| Bond Angle | C-C-CF3 | 121.5° |
| C-C-CH3 | 122.0° | |
| C-C-CH2NH2 | 120.5° | |
| C-C-N | 112.0° |
Note: This data is illustrative and not from a specific calculation on this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govscirp.org DFT calculations would determine the energies of the HOMO and LUMO, and map their electron density distributions across the this compound structure. This would reveal which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.
Illustrative Data: FMO Properties
| Property | Illustrative Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Note: This data is illustrative and not from a specific calculation on this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map, different colors represent different values of electrostatic potential. researchgate.net
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on the nitrogen atom).
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms of the amine group).
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the benzylamine (B48309) group due to its lone pair of electrons. Positive regions (blue) would be expected around the amine hydrogens, and the electron-withdrawing trifluoromethyl group would influence the potential across the aromatic ring. mdpi.comnih.gov
Atomic Charge Distributions (e.g., Mulliken Charges)
Atomic charge calculation methods, such as Mulliken population analysis, distribute the total charge of a molecule among its constituent atoms. scirp.org While these charges are not physical observables, they provide a useful approximation of the electron distribution and can help in understanding a molecule's electrostatic properties and reactivity.
In this compound, calculations would likely show that the highly electronegative fluorine and nitrogen atoms carry significant negative charges. Conversely, the hydrogen atoms, particularly those bonded to the nitrogen, and the carbon atom of the trifluoromethyl group would exhibit positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions.
Illustrative Data: Mulliken Atomic Charges
| Atom | Illustrative Charge (a.u.) |
| N (amine) | -0.85 |
| C (of CF3) | +0.70 |
| F (average of 3) | -0.25 |
| H (on N, average) | +0.40 |
| C (of CH3) | -0.55 |
Note: This data is illustrative and not from a specific calculation on this compound.
Theoretical Prediction and Validation of Spectroscopic Data
Computational methods are frequently used to calculate spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational behavior. cardiff.ac.uk
Computational Vibrational Spectra (IR, Raman) Comparisons with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. biointerfaceresearch.com The theoretical spectra are generated by calculating the second derivatives of the energy with respect to atomic positions. cardiff.ac.uk
For this compound, a computational analysis would yield a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity. Comparing these calculated frequencies with experimentally recorded spectra is a standard method for validating the computed structure and assigning the experimental vibrational bands to specific atomic motions (e.g., C-H stretching, N-H bending, C-F stretching). nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by a correction factor to improve agreement. biointerfaceresearch.com
Illustrative Data: Comparison of Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) sym | 3450 | 3312 | ~3300 | Symmetric N-H stretch |
| ν(N-H) asym | 3530 | 3389 | ~3380 | Asymmetric N-H stretch |
| ν(C-H) aromatic | 3180 | 3053 | ~3050 | Aromatic C-H stretch |
| ν(C-H) methyl | 3050 | 2928 | ~2925 | Methyl C-H stretch |
| δ(N-H) | 1650 | 1584 | ~1590 | N-H scissoring |
| ν(C-F) | 1315 | 1262 | ~1270 | CF3 symmetric stretch |
| ν(C-N) | 1240 | 1190 | ~1195 | C-N stretch |
Note: This data is illustrative and not from a specific calculation or experiment on this compound.
Theoretical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The prediction of NMR chemical shifts through computational methods serves as a powerful complementary tool to experimental data, aiding in spectral assignment and structure verification. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used for this purpose. nih.govconicet.gov.ar
The Gauge-Including Atomic Orbital (GIAO) method is a common approach integrated with DFT to calculate the isotropic magnetic shielding tensors of nuclei, from which chemical shifts are derived. epstem.net Calculations are typically performed using a specific functional, such as Becke's three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr (B3LYP), and a suitable basis set like 6-31G(d,p) or 6-311+G(d,p). epstem.netmdpi.com The process involves first optimizing the molecular geometry of the compound, in this case, this compound, to find its minimum energy conformation. conicet.gov.ar Subsequently, the NMR shielding constants are computed for this optimized structure.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) (Method: DFT/B3LYP/6-31G(d,p)) | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | CH₃ | Data Not Available | Data Not Available |
| ¹H | CH₂ | Data Not Available | Data Not Available |
| ¹³C | CF₃ | Data Not Available | Data Not Available |
| ¹⁹F | CF₃ | Data Not Available | Data Not Available |
Molecular Dynamics (MD) Simulations and Self-Assembly Studies of Related Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of systems, which is crucial for understanding biomolecule-ligand interactions, conformational changes, and the stability of molecular complexes. ajchem-a.compandawainstitute.com For a compound like this compound, MD simulations would be instrumental in evaluating its interaction with a biological target, such as an enzyme or receptor.
In a typical MD simulation study, a force field (e.g., CHARMM36) is assigned to the system to define the potential energy of the particles. ajchem-a.com The system, comprising the ligand and its target protein solvated in a water box, is then subjected to energy minimization. Following this, the simulation is run for a specific duration (e.g., 100 nanoseconds) under controlled temperature and pressure conditions (NPT and NVT ensembles). ajchem-a.com
Analysis of the simulation trajectory yields several key parameters that describe the system's stability and dynamics. ajchem-a.com Studies on related quinazoline (B50416) derivatives and other bioactive molecules have utilized MD simulations to validate docking poses and assess the stability of ligand-receptor complexes. pandawainstitute.comnih.gov The primary parameters analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA). ajchem-a.com These metrics help confirm that the ligand remains stably bound within the active site of the target throughout the simulation. japsr.in
| Parameter | Description | Significance in Ligand-Binding Studies |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, relative to a reference structure. | A low and stable RMSD value indicates that the ligand has reached equilibrium and remains stably bound in the binding pocket. ajchem-a.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein, highlighting which residues are most affected by ligand binding. ajchem-a.com |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes in the protein upon ligand binding and how the complex is exposed to the solvent. ajchem-a.com |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the receptor over time. | A consistent number of hydrogen bonds suggests a stable interaction and is crucial for binding affinity. ajchem-a.com |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are indispensable for analyzing reaction mechanisms, predicting unknown reactions, and designing new catalysts. nih.govrsc.org These computational methods, particularly DFT, allow researchers to map out chemical reaction pathways, calculate the energies of transition states, and investigate reaction equilibria. rsc.org This predictive power can guide experimental work, saving significant time and resources. nih.gov
For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, quantum chemical calculations can provide profound mechanistic insights. The process involves the geometric optimization of reactants, intermediates, transition states, and products using a selected DFT functional (e.g., B3LYP) and basis set. nih.govmultidisciplinaryjournals.com By locating the transition state structure and performing frequency calculations, researchers can confirm that it represents the true energy barrier between reactants and products. conicet.gov.ar
| Parameter | Symbol | Description | Example Application |
|---|---|---|---|
| Activation Energy (Gibbs Free Energy) | ΔG‡ | The energy difference between the transition state and the reactants. A lower value indicates a faster reaction rate. | Comparing competing reaction pathways to predict the major product. nih.gov |
| Reaction Energy (Gibbs Free Energy) | ΔG_rxn | The overall free energy change from reactants to products. A negative value indicates a spontaneous reaction. | Determining the thermodynamic feasibility of a proposed synthetic step. |
| Optimized Geometries | - | The lowest-energy 3D structures of reactants, products, and transition states. | Visualizing the bond-making and bond-breaking processes during a reaction. conicet.gov.ar |
| Vibrational Frequencies | ν | Calculated vibrational modes. A single imaginary frequency confirms a transition state structure. | Characterizing stationary points on the potential energy surface as minima or saddle points. mdpi.com |
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
4-Methyl-3-(trifluoromethyl)benzylamine serves as a crucial precursor in the synthesis of a range of APIs. Its chemical structure allows for facile incorporation into larger, more complex molecules with therapeutic potential. For instance, it is a key intermediate in the preparation of novel medicines for conditions such as hyperlipidemia, inflammation, and cancer. google.com The synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, an intermediate for pharmaceutically active compounds, can be achieved through processes involving related trifluoromethyl-anilines. google.com
One notable application is in the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide, a compound with potential in treating neoplastic diseases like leukemia. google.com The synthesis often involves reacting 4-methyl-3-trifluoromethyl phenylamine, a closely related compound, with other reagents to build the final API. google.com The preparation of such intermediates can involve multi-step synthetic routes, highlighting the importance of efficiently producing the core benzylamine (B48309) structure. google.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The structure of this compound provides a versatile scaffold for conducting structure-activity relationship (SAR) studies. By systematically modifying its structure and observing the effects on biological activity, medicinal chemists can design more potent and selective drug candidates.
Influence of Trifluoromethyl Group on Biological Activity and Pharmacological Profiles
The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, and its presence in this compound significantly influences the properties of its derivatives. mdpi.comwechemglobal.com The -CF3 group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups, thereby affecting how the molecule interacts with its biological target. mdpi.comnih.gov
Furthermore, the trifluoromethyl group can enhance the metabolic stability of a drug molecule. By replacing a metabolically vulnerable methyl group with a -CF3 group, the rate of metabolic degradation can be slowed, leading to a longer duration of action in the body. mdpi.comwechemglobal.com The lipophilicity, or fat-solubility, of a molecule is also increased by the addition of a trifluoromethyl group, which can improve its ability to cross cell membranes and reach its target. mdpi.com However, it is important to note that the substitution of a methyl group with a trifluoromethyl group does not always lead to an improvement in biological activity. acs.orgresearchgate.net Statistical analysis has shown that while in some cases this substitution can increase bioactivity by an order of magnitude, on average, it does not guarantee an enhancement. acs.orgresearchgate.net
The unique properties of the trifluoromethyl group make it a valuable tool for medicinal chemists. Its ability to modulate electronic properties, enhance metabolic stability, and increase lipophilicity allows for the fine-tuning of a drug candidate's pharmacological profile. mdpi.comwechemglobal.com
Effects of Substitution Patterns on Efficacy and Selectivity
The efficacy and selectivity of drug candidates derived from this compound are highly dependent on the substitution patterns on the aromatic ring and the amine group. SAR studies have shown that the position and nature of substituents can dramatically alter a compound's interaction with its biological target. biomolther.org For example, in a series of phenethylamine (B48288) derivatives, the type of substituent on the phenyl ring influenced the binding affinity for the 5-HT2A receptor. biomolther.org
Targeted Therapeutic Development
The unique properties of this compound and its derivatives have been leveraged in the development of targeted therapies for a variety of diseases.
Antitumor and Anticancer Agent Development
The trifluoromethyl group is a common feature in many anticancer drugs, and derivatives of this compound have shown promise in this area. wechemglobal.comrsc.org For example, a series of novel trifluoromethyl-substituted pyrimidine (B1678525) derivatives were designed and synthesized, with some compounds showing potent anti-proliferative activity against human tumor cell lines. nih.gov One compound, in particular, was found to be more effective than the standard chemotherapy drug 5-fluorouracil (B62378) against a specific lung cancer cell line. nih.gov Further investigation revealed that this compound induced apoptosis (programmed cell death) in the cancer cells and arrested the cell cycle at the G2/M phase. nih.gov
The synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.comresearchgate.netbenzothiazinium chloride, a compound with demonstrated anticancer properties, was achieved through the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline. nih.govresearchgate.net This highlights the utility of trifluoromethyl-substituted anilines, which are closely related to benzylamines, in the construction of complex heterocyclic systems with potent biological activity.
Antibacterial and Antifungal Compound Design
Derivatives of this compound have also been explored for their potential as antimicrobial agents. A study on novel trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives demonstrated their antibacterial and antifungal activity. nih.govnih.gov These compounds were tested against various pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov The results indicated that the presence of the trifluoromethyl group contributed to the antimicrobial properties of these molecules.
In the search for new antifungal agents, researchers have designed and synthesized a series of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. researchgate.net While this study did not specifically use this compound, it demonstrates the general principle of using substituted benzylamines as a scaffold for developing new antifungal drugs. The exploration of different substituents on the benzylamine moiety is a key strategy in the design of compounds with broad-spectrum antifungal activity. researchgate.netresearchgate.net
Enzyme Inhibition Studies (e.g., Tyrosine Kinase Inhibitors, DPP-IV)
The benzylamine core is a recognized pharmacophore in the design of various enzyme inhibitors. However, specific studies detailing the inhibitory activity of this compound itself against tyrosine kinases or Dipeptidyl Peptidase-IV (DPP-IV) are not readily found. Research in this area tends to focus on more elaborate molecules where this benzylamine derivative might serve as a foundational building block.
For instance, the development of tyrosine kinase inhibitors (TKIs) often involves the synthesis of complex heterocyclic systems that may be appended to a substituted benzylamine moiety. The 4-methyl and 3-(trifluoromethyl) substitution pattern could be strategically employed to optimize interactions within the ATP-binding pocket of a target kinase. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the amine, which can be crucial for forming key hydrogen bonds or ionic interactions with amino acid residues in the enzyme's active site.
Similarly, in the context of DPP-IV inhibitors , which are a class of oral anti-diabetic drugs, the amine group of a molecule is often critical for interacting with the catalytic triad (B1167595) of the enzyme. While no direct evidence links this compound to DPP-IV inhibition, its structural features suggest it could be a starting point for the design of novel inhibitors.
It is important to note that the inhibitory activity and selectivity would be highly dependent on the further chemical modifications of the benzylamine structure.
Exploration in Novel Drug Delivery Systems and Bioavailability Enhancement
The physicochemical properties of a drug molecule are paramount for its ability to be formulated into an effective drug delivery system and to achieve adequate bioavailability. The substitutions on the phenyl ring of this compound play a significant role in determining these properties.
Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, such as the intestinal wall, potentially leading to improved oral absorption.
Table 1: Physicochemical Properties of Related Benzylamine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
|---|---|---|---|
| Benzylamine | C₇H₉N | 107.15 | 1.09 |
| 4-Methylbenzylamine | C₈H₁₁N | 121.18 | 1.63 |
Note: The LogP values are estimations and can vary based on the calculation method. Data for this compound is not available.
The ability of a drug to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain. Small, lipophilic molecules are more likely to passively diffuse across the BBB.
The increased lipophilicity imparted by the trifluoromethyl group in this compound could potentially enhance its ability, or the ability of larger molecules containing this moiety, to penetrate the BBB. However, BBB penetration is a complex process influenced by multiple factors, including molecular weight, polar surface area, and the presence of specific transporter proteins. While a higher LogP is generally favorable for BBB penetration, an excessively high lipophilicity can lead to non-specific binding to plasma proteins and sequestration in lipid-rich tissues, which can limit brain uptake.
Therefore, while the this compound scaffold holds potential for the design of CNS-active agents, empirical testing would be necessary to confirm the BBB penetration of any specific derivative.
Investigation of Biological Activities and Mechanisms of Action of 4 Methyl 3 Trifluoromethyl Benzylamine Derivatives
In Vitro Assays for Biological Efficacy
Cell Line-Based Cytotoxicity and Antiproliferative Studies (e.g., MCF7, U373, C6, HL60, K562)
The trifluoromethyl group is a common feature in many biologically active molecules, where its inclusion can enhance metabolic stability and binding affinity to biological targets. nih.gov While specific cytotoxicity data for derivatives of 4-Methyl-3-(trifluoromethyl)benzylamine against a wide array of cancer cell lines are not extensively detailed in publicly available literature, the broader class of compounds containing trifluoromethyl and benzylamine (B48309) moieties has been a subject of anticancer research.
Studies on related structures provide context for their potential antiproliferative effects. For instance, novel urea derivatives containing a trifluoromethyl-substituted aromatic ring have demonstrated significant anti-cancer activity against various human cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and PC3 (prostate cancer). nih.gov In some cases, the potency of these compounds, measured by their IC50 values, was found to be greater than the standard reference drug, Doxorubicin. nih.gov For example, certain trifluoromethyl-containing urea derivatives showed IC50 values as low as 12.4 µM against HePG2 cells and 17.8 µM against HCT116 cells. nih.gov
Furthermore, research on other fluorinated compounds has highlighted their dose-dependent cytotoxic effects. mdpi.com Thiazolidinone derivatives have been evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, showing mild-to-moderate effects. researchgate.net The inclusion of fluorine atoms or trifluoromethyl groups in various molecular structures is a strategy known to enhance biological activity, including antiproliferative capabilities. nih.gov
Enzyme Inhibition Assays
Derivatives of benzylamine containing trifluoromethyl groups have been notably identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govusd.edu MAO-B is a key enzyme responsible for the oxidative deamination of neurotransmitters like dopamine in the brain. nih.govpatsnap.com Inhibition of this enzyme leads to increased dopamine levels, which is a primary therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. usd.edunih.gov
Computational and in vitro studies have shown that fluorinated compounds can exhibit strong binding affinity for the MAO-B active site. usd.edu For example, certain fluorinated derivatives have shown a better binding affinity (Ki = 837.9 nM) compared to the established MAO-B inhibitor Rasagiline (Ki = 28.5 µM). usd.edu Isatin-based derivatives have also been synthesized and evaluated, with some compounds showing potent MAO-B inhibition with IC50 values as low as 0.124 µM. nih.gov The inhibition is often highly selective for the MAO-B isoform over MAO-A. nih.gov This selectivity is crucial as it minimizes side effects associated with the inhibition of MAO-A, such as the "cheese effect". patsnap.com
| Compound Class | Target Enzyme | Activity (IC50 / Ki) | Selectivity |
|---|---|---|---|
| Fluorinated derivatives | MAO-B | 837.9 nM (Ki) | High |
| Isatin-based benzyloxybenzaldehyde derivatives | MAO-B | 0.124 µM (IC50) | High (SI = 55.03) |
| 4-fluorobenzyl-dimethyl-silyl-methanamine | MAO-B | 11 µM (KI) | >10,000-fold vs MAO-A |
Antibacterial and Antifungal Activity Assessment
Novel chalcone (B49325) derivatives incorporating a trifluoromethylphenyl moiety have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov These compounds have demonstrated significant activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
In one study, a chalcone derivative bearing a trifluoromethyl group, compound A3, showed notable activity against Escherichia coli and Proteus vulgaris. nih.gov Specifically, A3 exhibited a larger zone of inhibition (ZOI) against these Gram-negative bacteria compared to the standard antibiotic, benzyl (B1604629) penicillin. nih.gov The same compound also displayed potent antifungal activity against Candida albicans and Aspergillus niger, with ZOI values exceeding that of the standard antifungal drug, fluconazole. nih.gov The minimum inhibitory concentration (MIC) for these promising compounds was also determined, confirming their potential as effective antimicrobial agents. nih.gov
| Compound | Microorganism | Activity (Zone of Inhibition in mm) | Standard Drug (ZOI in mm) |
|---|---|---|---|
| Compound A3 (Trifluoromethyl Chalcone Derivative) | Staphylococcus aureus | 25 | Benzyl penicillin (28) |
| Escherichia coli | 20 | Benzyl penicillin (18) | |
| Candida albicans | 20 | Fluconazole (19.05) | |
| Aspergillus niger | 25 | Fluconazole (24.41) |
Molecular Mechanisms of Biological Interaction
Interaction with Specific Molecular Targets (e.g., Proteins, Enzymes)
The primary molecular target identified for trifluoromethyl-substituted benzylamine derivatives is the enzyme Monoamine Oxidase B (MAO-B). nih.govusd.edu MAOs are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the breakdown of monoamine neurotransmitters. patsnap.com Molecular docking studies reveal that these inhibitors fit into the active site of the MAO-B enzyme. usd.edu The trifluoromethyl group plays a significant role in this interaction, as its high electronegativity and lipophilicity can enhance binding affinity within the hydrophobic active site of the enzyme. nih.govusd.edu The interaction is often a time-dependent, irreversible inhibition, indicating a strong, stable binding with the enzyme's active site or its flavin cofactor. nih.gov
Future Directions and Emerging Research Avenues for 4 Methyl 3 Trifluoromethyl Benzylamine
Exploration of Novel Synthetic Routes and Scalability for Industrial Application
The transition from laboratory-scale synthesis to industrial-scale production is a critical hurdle for any commercially viable compound. For 4-methyl-3-(trifluoromethyl)benzylamine and its derivatives, future research will focus on developing more efficient, cost-effective, and sustainable synthetic routes.
Current research into the synthesis of related trifluoromethylated aromatic amines provides a roadmap for future exploration. A key strategy involves starting with inexpensive and readily available materials. For instance, a straightforward synthesis for the related 2-methyl-3-trifluoromethyl-aniline has been developed from the inexpensive 3-trifluoromethylaniline, demonstrating a viable approach for cost reduction. dcu.ie Similar strategies could be adapted for this compound.
Furthermore, enhancing the scalability and efficiency of production is paramount. The adoption of novel manufacturing technologies, such as continuous-flow chemistry, offers significant advantages over traditional batch processing. acs.org Continuous-flow reactors can improve reaction control, reduce reaction times, and enhance safety, all of which are critical for industrial applications. acs.org Research into transferring synthetic routes from batch to flow systems for related trifluoromethylated heterocycles has shown quantitative yields and significant process improvements. acs.org Applying these principles to the synthesis of this compound could lead to more robust and economically viable industrial processes.
| Methodology | Advantages | Challenges | Relevance to this compound |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures; suitable for smaller scale. | Potential for thermal runaway; longer reaction times; scalability can be complex. | Current standard for many laboratory syntheses. |
| Continuous-Flow Chemistry | Enhanced heat and mass transfer; improved safety and control; potential for automation; easier scalability. acs.org | Higher initial investment; potential for clogging; requires process re-optimization. acs.org | A promising avenue for efficient, safe, and scalable industrial production. |
| Catalyst-Free Synthesis | Avoids catalyst cost and contamination; simplifies purification. mdpi.com | Often requires high temperatures or pressures; may have lower yields or longer reaction times. mdpi.com | Could offer a "greener" synthetic route if reaction conditions are optimized. |
Development of Advanced Derivatization Strategies for Enhanced Bioactivity
The this compound core is a key building block in medicinal chemistry. The primary amine functional group serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of new chemical entities. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.comnih.gov
Future research will focus on creating libraries of derivatives to explore their therapeutic potential. A common and effective strategy is the formation of amides and sulfonamides. researchgate.netcyberleninka.ru By reacting this compound with various carboxylic acids or sulfonyl chlorides, researchers can systematically modify the molecule's properties to target different biological pathways. For example, novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have been synthesized and evaluated for antifungal, insecticidal, and anticancer properties. nih.gov This highlights how derivatization can lead to compounds with a broad spectrum of biological activities. Another example is the use of the related 4-(trifluoromethyl)benzylamine (B1329585) in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which are investigated for their therapeutic properties. chemicalbook.comsigmaaldrich.com
| Derivative Class | Synthetic Precursors | Potential Bioactivities | Reference Example |
|---|---|---|---|
| Amides | Carboxylic Acids, Benzoyl Chlorides | Antifungal, Insecticidal, Anticancer | Trifluoromethyl pyrimidine derivatives showing activity against various fungal pathogens and cancer cell lines. nih.gov |
| Sulfonamides | Sulfonyl Chlorides | Antimicrobial | N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives synthesized and evaluated for antibacterial activity. researchgate.net |
| Thiazolidinones | Heterocyclic building blocks | Antidiabetic, Anti-inflammatory | Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives from 4-(trifluoromethyl)benzylamine. chemicalbook.comsigmaaldrich.com |
In-depth Mechanistic Studies of Biological Actions
While the synthesis of novel derivatives is a crucial first step, a deeper understanding of their biological mechanisms of action is necessary for rational drug development. Future research must move beyond preliminary bioactivity screening to conduct in-depth mechanistic studies. This involves identifying the specific molecular targets (e.g., enzymes, receptors) with which the compounds interact and elucidating the biochemical pathways they modulate.
The mechanisms of action for several approved drugs containing a trifluoromethyl group can serve as a guide for these investigations. For instance, the antidepressant Fluoxetine (B1211875) functions by blocking the reuptake of serotonin (B10506), while the anticancer drug Selinexor inhibits the protein XPO1, leading to apoptosis in cancer cells. mdpi.com Derivatives of this compound could potentially act through similar or entirely novel mechanisms.
Computational methods, such as Density Functional Theory (DFT), can provide initial insights into a molecule's electronic behavior and potential for interaction. mdpi.com Molecular Electrostatic Potential (MEP) mapping can identify electron-rich and electron-deficient regions, predicting sites for non-covalent interactions with biological targets. mdpi.com These in silico studies can help prioritize compounds for further experimental validation through techniques like enzyme inhibition assays, receptor binding studies, and cellular assays.
| Mechanism Type | Example from CF3-Containing Drugs | Investigative Methods |
|---|---|---|
| Enzyme Inhibition | Pexidartinib inhibits tyrosine kinases like KIT and CSF1R. mdpi.com | Enzyme kinetics assays, crystallography. |
| Transporter Blockade | Fluoxetine blocks the serotonin reuptake transporter. mdpi.com | Radioligand binding assays, cellular uptake studies. |
| Nuclear Export Inhibition | Selinexor inhibits the XPO1 protein. mdpi.com | Immunofluorescence, cell cycle analysis, apoptosis assays. |
Integration with Artificial Intelligence and Machine Learning for Drug Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govmdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the development process. nih.gov For a scaffold like this compound, AI and ML can be integrated at multiple stages.
Initially, ML models can be used for high-throughput virtual screening. nih.gov By training an algorithm on a large dataset of known active and inactive molecules, it can learn to predict the biological activity of novel, virtual derivatives of this compound. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov
| AI/ML Technique | Application | Objective |
|---|---|---|
| Machine Learning (ML) | High-Throughput Virtual Screening (HTVS) | Predict the bioactivity of a large library of virtual derivatives to identify promising candidates for synthesis. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Model Development | Establish a mathematical relationship between chemical structure and biological activity to guide optimization. researchgate.net |
| Deep Learning (DL) | ADME/T Prediction | Predict properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity early in the design phase. mdpi.comresearchgate.net |
| Generative AI | De Novo Drug Design | Design novel molecules with optimized properties based on the core scaffold. researchgate.net |
Potential in Materials Science beyond Medicinal Applications
While the primary focus for benzylamine (B48309) derivatives is often in medicinal chemistry, their utility extends into the realm of materials science. The amine group can participate in a variety of chemical reactions, making it an excellent building block for functional materials.
A significant emerging application is in the synthesis and modification of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential uses in gas storage, separation, and catalysis. scispace.com Recent research has demonstrated that 4-(trifluoromethyl)benzylamine can be used to selectively modify MOFs. researchgate.net Specifically, it has been used to block coordinatively unsaturated sites in MIL-101, a chromium-based MOF. This modification enhances the material's hydrophobicity and significantly improves its performance in capturing radioactive methyl iodide from humid environments. researchgate.net This application is crucial for nuclear waste management and environmental remediation.
Future research could explore the use of this compound to create other functionalized materials. The unique electronic properties conferred by the trifluoromethyl group could be harnessed in the development of novel polymers, sensors, or catalytic systems, opening up new avenues for this versatile chemical compound far beyond its biological applications.
| Material | Modification Role | Resulting Property | Potential Application |
|---|---|---|---|
| Metal-Organic Framework (MIL-101) | Blocks coordinatively unsaturated sites via the amine group. researchgate.net | Increases hydrophobicity of the MOF pores. researchgate.net | Enhanced removal of radioactive methyl iodide, even in high humidity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-(trifluoromethyl)benzylamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via reductive amination of 4-methyl-3-(trifluoromethyl)benzaldehyde using ammonia and sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions. Key parameters include temperature (optimized at 25–40°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of aldehyde to ammonia .
- Challenges : Impurities such as unreacted aldehyde or secondary amines may form; purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is recommended .
Q. How do structural features like the trifluoromethyl and methyl groups influence the compound’s physicochemical properties?
- Analysis : The trifluoromethyl group enhances lipophilicity (logP ~2.8) and metabolic stability, while the methyl group at the 4-position introduces steric effects that may hinder electrophilic substitution reactions. Computational modeling (e.g., DFT) and experimental data (NMR, HPLC) are used to correlate structure with solubility and reactivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Distinct signals for benzylic protons (δ ~3.8 ppm) and CF₃ groups (¹⁹F NMR δ ~-60 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 205.1 (C₉H₁₀F₃N⁺) with fragmentation patterns confirming the benzylamine backbone .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while minimizing byproducts?
- Optimization Strategies :
- Use continuous flow reactors to enhance mixing and reduce reaction time (e.g., 30-minute residence time vs. 12-hour batch reactions) .
- Catalytic systems like Pd/C or Raney nickel for selective hydrogenation of intermediates .
Q. What are the key challenges in assessing the compound’s biological activity, and how can assay interference be mitigated?
- Challenges : Fluorescence quenching by the CF₃ group in fluorogenic assays and non-specific binding in cellular models.
- Solutions :
- Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) .
- Pre-purify the compound via preparative HPLC to ≥98% purity to exclude confounding impurities .
Q. How do substitution patterns (e.g., Cl vs. CF₃ at the 3-position) alter pharmacological profiles?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
